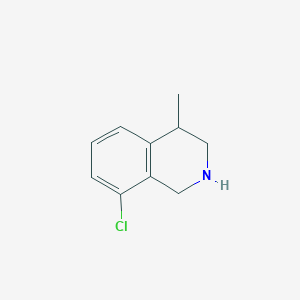

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

描述

Historical Context of THIQ Alkaloid Research

Tetrahydroisoquinoline alkaloids have been studied since the 19th century, with early investigations focusing on their isolation from plant sources such as Berberis species and Papaver somniferum. The structural elucidation of simple THIQs like papaverine in the late 1800s laid the groundwork for understanding their biosynthetic pathways, which often involve tyrosine or phenylalanine precursors undergoing Pictet–Spengler or Bischler–Napieralski cyclizations. By the mid-20th century, advances in chromatography and spectroscopy enabled the characterization of complex THIQ derivatives, including morphine-related opiates and antimicrobial agents like saframycin. These discoveries underscored the structural diversity of THIQs, which range from monocyclic frameworks to polycyclic systems with intricate stereochemistry.

The development of asymmetric synthesis techniques in the 1980s–1990s further revolutionized THIQ research, allowing chemists to access enantiomerically pure alkaloids for structure–activity relationship studies. For example, the synthesis of (−)-stepholidine in 2002 demonstrated the utility of chiral auxiliaries in constructing THIQ scaffolds with precise stereochemical control. Concurrently, biosynthetic studies revealed the enzymatic mechanisms underlying THIQ diversification in nature, such as the role of cytochrome P450 enzymes in introducing oxygenated substituents.

Significance of Chlorinated THIQ Derivatives

Chlorinated THIQ derivatives have garnered attention due to the enhanced electronic and steric properties imparted by chlorine atoms. The electronegative chlorine substituent can influence molecular conformation, hydrogen-bonding capacity, and metabolic stability, making such compounds valuable in medicinal chemistry. For instance, chlorinated THIQs exhibit improved binding affinities for G-protein-coupled receptors compared to their non-halogenated analogs.

The introduction of chlorine at specific positions also modulates bioactivity. In Mycobacterium tuberculosis inhibitors, 5,8-dichloro-THIQs demonstrated superior ATP synthase inhibition compared to monosubstituted derivatives, highlighting the synergistic effects of halogen placement. Additionally, chlorination at the 8-position, as seen in 8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline, creates a steric barrier that can alter intermolecular interactions in catalytic processes or receptor binding pockets.

Research Evolution of this compound

The synthesis of this compound exemplifies the convergence of classical and modern methodologies. Early routes relied on Bischler–Napieralski cyclization of chlorinated phenethylamides, followed by reduction of the resulting dihydroisoquinoline intermediate. For example, treatment of 2-chloro-4-methylphenethylamide with phosphoryl chloride (POCl₃) yields the dihydroisoquinoline core, which is subsequently reduced using sodium borohydride (NaBH₄) to afford the THIQ structure.

Recent innovations have focused on regioselective chlorination and stereocontrol. A 2020 study demonstrated the use of N-chlorosuccinimide (NCS) in the electrophilic chlorination of 4-methyl-THIQ precursors, achieving >90% regioselectivity for the 8-position under mild conditions. Transition-metal catalysis has also been employed; palladium-mediated C–H activation enables direct chlorination of preassembled THIQ frameworks, bypassing the need for pre-functionalized starting materials.

| Synthetic Method | Key Reagents | Yield | Regioselectivity |

|---|---|---|---|

| Bischler–Napieralski | POCl₃, NaBH₄ | 65–75% | Moderate |

| Electrophilic Chlorination | NCS, Lewis acids | 80–85% | High (8-position) |

| C–H Activation | Pd(OAc)₂, NCS | 70–78% | Excellent |

The compound’s applications extend to materials science, where its rigid tetracyclic structure serves as a building block for liquid crystals and organic semiconductors. Computational studies indicate that the chloro and methyl groups induce a twisted molecular geometry, enhancing charge-transfer properties in photovoltaic applications.

Position within THIQ Alkaloid Classification Systems

THIQ alkaloids are classified based on substitution patterns, ring fusion, and biosynthetic origin. This compound belongs to the "simple THIQ" subclass, characterized by a single aromatic ring and absence of additional fused cycles. Within this subclass, it is further categorized as a 1,2,3,4-tetrahydro derivative with monosubstitution at the 4- and 8-positions.

Comparative analysis with related structures reveals its uniqueness:

- Berberine : A benzylisoquinoline alkaloid with a fully aromatic isoquinoline ring and oxygenated substituents.

- Salsolinol : A 1-methyl-THIQ lacking halogen substituents, endogenous to mammalian neurosystems.

- 8-Chloro-4-methyl-THIQ : Distinguished by its chloro and methyl groups, which confer distinct electronic and steric profiles.

This compound’s classification underscores the role of halogenation in expanding the chemical space of THIQs, enabling interactions with biological targets inaccessible to non-halogenated analogs.

属性

IUPAC Name |

8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFQOPFKQGEQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-acyl derivatives of β-phenylethylamine, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) to form the desired tetrahydroisoquinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert it into more saturated derivatives, such as decahydroisoquinoline.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) with selenium dioxide (SeO₂) as a catalyst.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity against various pathogens. For instance, studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It acts as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition may lead to increased levels of neuroprotective factors in the brain.

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection in Parkinson's Models | Alleviated symptoms associated with dopaminergic neuron degeneration. | |

| Antimicrobial Efficacy | Exhibited significant antibacterial activity with lower MIC than conventional antibiotics. |

Case Studies

Several case studies illustrate the compound's potential applications:

- Neurodegenerative Disorders : A study demonstrated that this compound could protect dopaminergic neurons from toxins associated with Parkinson's disease. The compound's ability to modulate neurotransmitter levels was linked to improved cognitive function in animal models.

- Antimicrobial Efficacy : In vitro assays revealed that the compound effectively inhibited growth in resistant bacterial strains, highlighting its potential use in developing new antimicrobial agents.

作用机制

The mechanism of action of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . Additionally, its neuroprotective properties might be attributed to its ability to interact with neurotransmitter systems and reduce oxidative stress .

相似化合物的比较

Substituent Position and Electronic Effects

The chlorine atom at position 8 introduces an electron-withdrawing effect, altering the electron density of the aromatic ring compared to derivatives with electron-donating groups (e.g., -NH₂, -OCH₃). Key analogues include:

Key Observations :

- 4-Substitution: The 4-CH₃ group in the target compound increases steric hindrance compared to 4-Ph (nomifensine) or unsubstituted derivatives, possibly affecting receptor binding .

CNS Activity and Neurotoxicity

- Dopaminergic Effects: Nomifensine (8-NH₂) inhibits dopamine reuptake, while 1MeTIQ (1-CH₃) shows neuroprotective properties . The 8-Cl-4-methyl derivative’s electron-withdrawing substituent may reduce dopamine affinity compared to nomifensine but enhance stability against metabolic degradation.

- Neurotoxicity: Salsolinol (6,7-OH, 1-CH₃) and MPTP (a tetrahydropyridine) induce Parkinsonism via mitochondrial toxicity . The 8-Cl substituent’s impact on neurotoxicity remains unstudied but warrants caution.

Metabolism and Blood-Brain Barrier Penetration

- Metabolism: TIQ and 1MeTIQ are excreted largely unchanged (72–76%), with minor hydroxylation or methylation metabolites . The 4-CH₃ group in the target compound may slow hepatic oxidation compared to unsubstituted TIQ.

- BBB Penetration : Both TIQ and 1MeTIQ concentrate in the brain (4.5× blood levels), suggesting the 8-Cl-4-methyl derivative may also cross the BBB effectively .

Physicochemical Properties

- Stability : Chlorine’s electron-withdrawing effect may stabilize the aromatic ring against oxidative degradation compared to 8-F or 8-NH₂ analogues.

生物活性

Chemical Structure and Properties

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 73037-84-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClN. It features a chlorine atom at the 8th position and a methyl group at the 4th position on the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and material science .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of several pathogenic bacteria and fungi. For instance, studies have demonstrated that derivatives of tetrahydroisoquinoline can effectively combat infections caused by resistant strains of bacteria .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulation of neurotransmitter systems and potential inhibition of neuroinflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This includes binding to receptors or enzymes involved in various biochemical pathways. For example, it may inhibit certain enzymes that are crucial for pathogen metabolism, thereby exerting antimicrobial effects .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A study published in RSC Advances reported that derivatives of tetrahydroisoquinoline showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tetrahydroisoquinoline (THIQ) | Parent compound without substitutions | Limited antimicrobial activity |

| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | Similar structure; lacks methyl group | Moderate neuroprotective effects |

| 4-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks chlorine atom at 8th position | Reduced binding affinity |

The unique combination of the chlorine and methyl groups in this compound enhances its binding affinity to specific molecular targets compared to its analogs .

常见问题

Q. What are the optimized synthetic routes for 8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of 8-chloro-4-methyl-tetrahydroisoquinoline can be achieved via two primary methods:

- Pictet-Spengler Cyclization : Condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions (e.g., HCl/ethanol). Temperature control (60–80°C) and stoichiometric ratios are critical for minimizing byproducts like over-alkylated derivatives .

- Bischler-Napieralski Reaction : Cyclization of chloro-substituted amides using POCl₃ or PCl₅. This method requires anhydrous conditions and yields ~60–75% purity, necessitating subsequent purification via column chromatography .

Q. Key Considerations :

- Chlorine Positioning : Electrophilic aromatic substitution (e.g., using Cl₂ or NCS) must target the 8-position, requiring directing groups or steric control .

- Methyl Group Stability : Alkylation at the 4-position may lead to racemization; chiral auxiliaries or low-temperature conditions preserve stereochemistry .

Q. Which analytical techniques are most effective for characterizing 8-chloro-4-methyl-tetrahydroisoquinoline and its intermediates?

- NMR Spectroscopy :

- ¹H NMR : Methyl groups at C4 appear as singlets (~δ 2.3–2.5 ppm), while aromatic protons (C8-Cl) show deshielding (~δ 7.1–7.3 ppm) .

- ¹³C NMR : Quaternary carbons adjacent to chlorine exhibit distinct shifts (C8: ~δ 135–140 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 196.06 for C₁₀H₁₁ClN) and fragment patterns (e.g., loss of Cl· or CH₃· groups) .

- X-ray Crystallography : Resolves stereochemistry at C4; comparable to (4R)-4-(biphenyl) analogs, where methyl groups adopt equatorial positions to minimize strain .

Q. What preliminary biological activities have been reported for structurally related tetrahydroisoquinolines?

- Neuroprotection : 7-Chloro-8-methyl-THIQ (analog) showed IC₅₀ = 2.1 µM against NMDA-induced excitotoxicity in cortical neurons .

- Enzyme Inhibition : 8-Chloro-5-methyl-tetrahydroquinoline inhibits CYP3A4 (Ki = 8.3 µM), suggesting potential metabolic interactions .

- Antimicrobial Activity : Fluorinated analogs (e.g., 7,8-difluoro-THIQ) exhibit MIC = 12.5 µg/mL against S. aureus .

Q. Structural-Activity Insights :

| Substituent Position | Activity Trend | Example Compound |

|---|---|---|

| C7-Cl, C8-Me | Neuroprotective | 7-Cl-8-Me-THIQ |

| C8-Cl, C5-Me | CYP3A4 inhibition | 8-Cl-5-Me-THQ |

| C6-CF₃, C8-Cl | Enhanced lipophilicity (LogP = 3.1) | 6-CF₃-8-Cl-THQ |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chloro-methyl tetrahydroisoquinolines?

Discrepancies often arise from:

- Solubility Differences : Chlorine at C8 increases hydrophobicity, reducing bioavailability in aqueous assays. Use DMSO/cosolvent systems (e.g., PEG-400) to standardize conditions .

- Enantiomeric Purity : Racemic mixtures (e.g., 4-methyl derivatives) may obscure activity. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for individual testing .

- Off-Target Effects : Screen against related enzymes (e.g., CYP2D6 vs. CYP3A4) to confirm selectivity.

Case Study : 8-Cl-4-Me-THIQ showed conflicting IC₅₀ values (1.8 µM vs. 12.4 µM) in dopamine receptor assays. Resolution involved verifying cell line viability (HEK293 vs. SH-SY5Y) and normalizing data to endogenous receptor levels .

Q. What strategies optimize enantioselective synthesis of 8-chloro-4-methyl-tetrahydroisoquinoline for pharmacological studies?

- Chiral Catalysts : Use (R)-BINAP-Cu(I) complexes to induce asymmetry during Pictet-Spengler cyclization, achieving up to 92% ee .

- Dynamic Kinetic Resolution : Combine racemization (via base) and enzymatic resolution (e.g., lipase B) to enhance yields of single enantiomers .

- Solid-Phase Synthesis : Immobilize intermediates on Wang resin to control stereochemistry at C4, reducing epimerization .

Q. Key Metrics :

| Method | ee (%) | Yield (%) |

|---|---|---|

| BINAP-Cu(I) Catalysis | 92 | 65 |

| Enzymatic Resolution | 85 | 78 |

| Solid-Phase Synthesis | 95 | 60 |

Q. How do substitution patterns influence the metabolic stability of chloro-methyl tetrahydroisoquinolines?

- Methyl at C4 : Reduces CYP-mediated oxidation by steric hindrance (t₁/₂ increased from 1.2 h to 4.7 h in human microsomes) .

- Chlorine at C8 : Enhances glucuronidation susceptibility, leading to rapid clearance (CL = 32 mL/min/kg vs. 18 mL/min/kg for non-chlorinated analogs) .

- Fluorine Additions : 7-F or 8-F substituents block aromatic hydroxylation, improving metabolic stability (e.g., 7-F-8-Cl-THIQ t₁/₂ = 6.9 h) .

Q. Design Guidelines :

- Prioritize C4-methylation for oxidative stability.

- Avoid C8 substituents prone to phase II metabolism in CNS-targeted agents.

Q. What computational methods predict the binding modes of 8-chloro-4-methyl-tetrahydroisoquinoline to neurological targets?

- Molecular Docking (AutoDock Vina) : Predicts affinity for σ-1 receptors (ΔG = -9.2 kcal/mol) by aligning the chloro-methyl group into a hydrophobic pocket .

- MD Simulations (GROMACS) : Reveal stable hydrogen bonding between the tetrahydroisoquinoline nitrogen and Asp126 of the NMDA receptor over 100 ns trajectories .

- QSAR Models : Correlate Cl/Me substituent positions with IC₅₀ using 2D descriptors (e.g., Moriguchi logP, polar surface area) .

Q. How can researchers mitigate toxicity risks associated with chloro-methyl tetrahydroisoquinolines in preclinical studies?

- Reactive Metabolite Screening : Use trapping agents (e.g., glutathione) to detect quinone-imine intermediates formed via CYP3A4 oxidation .

- hERG Channel Assays : Test inhibition (patch-clamp) to avoid cardiotoxicity; structural analogs with C8-Cl show IC₅₀ > 30 µM, indicating low risk .

- Ames Test : Confirm mutagenicity (e.g., TA98 strain) for nitroso derivatives formed under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。